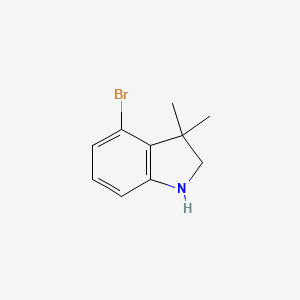

4-Bromo-3,3-dimethylindoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

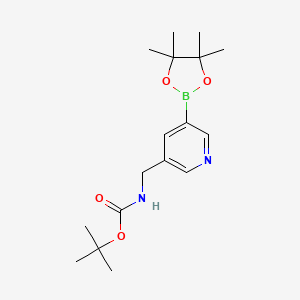

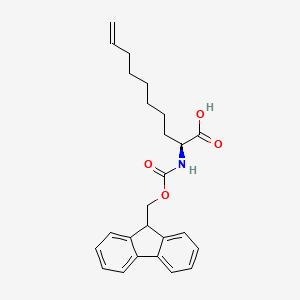

4-Bromo-3,3-dimethylindoline is a chemical compound with the CAS Number: 1227418-26-9. It has a molecular weight of 226.12 . The IUPAC name for this compound is 4-bromo-3,3-dimethylindoline .

Molecular Structure Analysis

The InChI code for 4-Bromo-3,3-dimethylindoline is 1S/C10H12BrN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

4-Bromo-3,3-dimethylindoline is a pale-yellow to yellow-brown liquid . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

4-Bromo-3,3-dimethylindoline serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, especially in the design of pharmaceuticals. Its bromine substituent can be further modified to introduce functional groups, enhancing drug-like properties. For instance, it has been employed in the synthesis of novel anti-cancer agents and other bioactive compounds .

Photophysical Studies and Fluorescent Probes

This compound exhibits interesting photophysical properties, including fluorescence. Scientists use it as a fluorescent probe in biochemical assays and cellular imaging studies. By attaching specific functional groups to the indoline core, researchers can tailor its emission properties for specific applications. Its fluorescence makes it useful for tracking cellular processes and studying protein interactions .

Materials Science and Organic Electronics

Indoline derivatives, including 4-bromo-3,3-dimethylindoline, find applications in organic electronics. They serve as electron-donating components in organic semiconductors, such as organic photovoltaic cells (solar cells) and organic light-emitting diodes (OLEDs). Researchers explore their electronic properties and design new materials for efficient energy conversion and optoelectronic devices .

Photoredox Catalysis

Photoredox catalysis involves using light to drive chemical reactions. 4-Bromo-3,3-dimethylindoline acts as a photoredox catalyst, participating in single-electron transfer processes. It facilitates transformations like C–C bond formation, arylation, and cyclization reactions. Researchers harness its ability to initiate challenging reactions under mild conditions, expanding the toolbox of synthetic methods .

Agrochemicals and Pesticides

Indoline derivatives have been investigated for their potential as agrochemicals. Researchers explore their insecticidal and fungicidal properties. While 4-bromo-3,3-dimethylindoline itself may not be a commercial pesticide, its structural motifs inspire the design of novel compounds with improved efficacy and reduced environmental impact .

Photostabilizers in Polymer Materials

Due to its UV-absorbing properties, 4-bromo-3,3-dimethylindoline finds use as a photostabilizer in polymer materials. It helps prevent photochemical degradation of plastics, coatings, and other materials exposed to sunlight. By absorbing UV radiation, it reduces the formation of free radicals and extends the lifespan of polymer-based products .

Safety And Hazards

The safety information available indicates that 4-Bromo-3,3-dimethylindoline may be harmful if swallowed or comes into contact with the skin . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

4-bromo-3,3-dimethyl-1,2-dihydroindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJRWRRMADSCCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C(=CC=C2)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695038 |

Source

|

| Record name | 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3,3-dimethylindoline | |

CAS RN |

1227418-26-9 |

Source

|

| Record name | 4-Bromo-2,3-dihydro-3,3-dimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227418-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B567608.png)

![1h-Pyrrolo[3,2-c]pyridin-7-amine](/img/structure/B567624.png)

![3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B567627.png)